5-Methoxy-2,3-dihydro-1-benzofuran-4-carbaldehyde
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Overview
Description
5-Methoxy-2,3-dihydro-1-benzofuran-4-carbaldehyde is a chemical compound with the molecular formula C10H10O3 . It is a derivative of benzofuran, a heterocyclic compound with a fused benzene and furan ring . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzofuran ring with a methoxy group (OCH3) attached to the 5-position and a carbaldehyde group (CHO) attached to the 4-position . The InChI code for this compound is 1S/C10H10O3/c1-12-9-2-3-10-7(4-5-13-10)8(9)6-11/h2-3,6H,4-5H2,1H3 .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 178.189 . The compound has a linear formula of C10H10O3 . More specific properties such as melting point, boiling point, and density are not available in the search results.Scientific Research Applications
Antimicrobial Agents Benzofuran derivatives, including compounds structurally related to 5-Methoxy-2,3-dihydro-1-benzofuran-4-carbaldehyde, have been identified as promising structures in the development of new antimicrobial agents. Their unique structural features and broad range of biological activities make benzofurans a privileged structure in drug discovery, particularly for combating microbial diseases. These compounds have shown potential in addressing antibiotic resistance, a major global health issue, by offering improved bioavailability and once-daily dosing advantages. Notably, some benzofuran derivatives like psoralen, 8-methoxypsoralen, and angelicin have already been utilized in treating skin diseases such as cancer and psoriasis, highlighting their therapeutic versatility (Hiremathad et al., 2015).
Biological Activities and Drug Prospects Further research into benzofuran compounds has revealed a wide array of biological activities including anti-tumor, antibacterial, anti-oxidative, and anti-viral effects. These findings underscore the potential of benzofuran derivatives as natural drug lead compounds. Innovations in synthetic methods for benzofuran rings have facilitated the creation of complex derivatives, which could serve as effective therapeutic drugs for various conditions, including hepatitis C. This highlights the significance of benzofuran compounds in natural products and synthetic chemistry for pharmaceutical development (Yu-hang Miao et al., 2019).
Synthetic Chemistry and Pharmaceuticals Benzofuran derivatives have shown considerable promise in synthetic chemistry, particularly in the creation of pharmaceuticals. They feature prominently in the development of compounds with potent applications across various medical and industrial fields. The review of benzofuran inhibitors over recent years highlights their role as significant inhibitors against diseases, viruses, fungi, microbes, and enzymes. This demonstrates the versatility and potential of benzofuran derivatives in contributing to new drug development and addressing a range of health challenges (K. Dawood, 2019).
Future Directions
Benzofuran and its derivatives, including 5-Methoxy-2,3-dihydro-1-benzofuran-4-carbaldehyde, have a wide range of biological and pharmacological applications . They have emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . Therefore, future research may focus on further exploring the therapeutic potential of these compounds for the treatment of microbial diseases .
Mechanism of Action
Target of Action
Benzofuran compounds, a class to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
Benzofuran derivatives have been reported to exhibit their biological activities through various mechanisms, depending on their specific structures . For instance, some substituted benzofurans have shown dramatic anticancer activities .
Biochemical Pathways
Benzofuran derivatives have been reported to interact with multiple biochemical pathways, leading to their diverse pharmacological activities .
Result of Action
Some substituted benzofurans have been found to have significant cell growth inhibitory effects in different types of cancer cells .
Properties
IUPAC Name |
5-methoxy-2,3-dihydro-1-benzofuran-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-12-9-2-3-10-7(4-5-13-10)8(9)6-11/h2-3,6H,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIJTYVNAGPHTGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)OCC2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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